Imidazo[1,2-a]pyridin-8-ol - 69214-22-8

Imidazo[1,2-a]pyridin-8-ol

Catalog Number: EVT-1618219
CAS Number: 69214-22-8
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imidazo[1,2-a]pyridin-8-ol is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-8-ol employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review on the synthesis of this scaffold has been reported .

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-8-ol hydrochloride is represented by the linear formula C7H7ClN2O . The molecular weight is 170.6 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-ol hydrochloride is a yellow solid . The storage temperature is 0-5°C .

Synthesis Analysis
  • Cycloaddition of 2-phenacylimidazole with acetylenic esters: This method provides access to Imidazo[1,2-a]pyridin-5-ones, which can be further modified to obtain the desired 8-ol derivative. []
  • Reaction of 4-bromobut-2-enoates with N-alkylimidazoles: This method allows for the synthesis of 1R-1H-imidazo[1,2-a]pyridin-4-ium-8-olate and related derivatives. []
  • Multistep synthesis from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate: This approach involves a series of ring-chain tautomerizations and rearrangements to yield the target compound 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol. [, ]
Molecular Structure Analysis
  • Derivatization of the hydroxyl group: The hydroxyl group can undergo various transformations, such as alkylation, acylation, and sulfonylation, providing access to a diverse range of derivatives. [, , , ]
  • Metal complexation: Imidazo[1,2-a]pyridin-8-ol derivatives with appropriate coordinating groups can act as ligands for metal ions, leading to the formation of coordination complexes with potential applications in materials science and catalysis. []
Mechanism of Action
  • Metal chelation: Derivatives incorporating metal-binding moieties can chelate metal ions, potentially interfering with metal-dependent biological processes. []
  • Inhibition of enzymes: Specific derivatives have been identified as inhibitors of enzymes like phosphodiesterase III and excitatory amino acid transporters (EAATs). [, ]
  • Interaction with receptors: Some derivatives exhibit binding affinity for specific receptors, such as the melanin-concentrating hormone receptor 1 (MCHR1) and the peripheral benzodiazepine receptor (PBR). [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of Imidazo[1,2-a]pyridin-8-ol derivatives can be modulated by introducing polar or ionizable groups. []
  • Spectroscopic properties: The presence of the conjugated aromatic system results in characteristic UV-Vis absorption and fluorescence properties, which can be utilized for analytical purposes. []
Applications
  • Medicinal chemistry: This scaffold has been explored for developing potential therapeutics for diseases such as Alzheimer's disease, cancer, cardiovascular diseases, and leishmaniasis. [, , , ]
  • Chemical probes: Fluorescent Imidazo[1,2-a]pyridin-8-ol derivatives have shown potential as selective ratiometric sensors for metal ions like Cu2+. []
  • Materials science: Coordination complexes incorporating Imidazo[1,2-a]pyridin-8-ol-based ligands could find applications in areas like catalysis and materials design. []

8-Benzoyl-1,5-dihydro-1-methyl-5-oxoimidazo[1,2-a]pyridine-7-carboxylate de methyle

Compound Description: This compound is a derivative of Imidazo[1,2-a]pyridin-5-one synthesized via cycloaddition of 2-phenacylimidazole and acetylenic esters. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a benzoyl group at position 8, a methyl group at position 1, and a carboxylate de methyle group at position 7. Additionally, it bears a carbonyl group at position 5, replacing the hydroxyl group of Imidazo[1,2-a]pyridin-8-ol. []

2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine-8-ol (1)

Compound Description: This compound, also referred to as compound 1 within its source, was designed as a bifunctional metal chelator for potential therapeutic use in Alzheimer's disease. It demonstrated the ability to modulate Cu(II)-triggered Aβ aggregation more effectively than traditional metal chelators like CQ, EDTA, and phen. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine-8-ol structure with the target compound, Imidazo[1,2-a]pyridin-8-ol. It differs by the addition of a 2-[4-(dimethylamino)phenyl] substituent at position 2. []

N(1),N(1)-dimethyl-N(4)-(pyridin-2-ylmethylene)benzene-1,4-diamine (2)

Compound Description: This compound, identified as compound 2 in the source, functions as a bifunctional metal chelator. Research indicates its potential therapeutic application in Alzheimer's disease due to its ability to modify Cu(II)-induced Aβ aggregation. Its effectiveness surpasses that of known metal chelators, including CQ, EDTA, and phen. []

Relevance: While sharing structural similarities with Imidazo[1,2-a]pyridin-8-ol in terms of containing a pyridine ring, this compound is not a direct derivative of the imidazo[1,2-a]pyridine scaffold. It is included here due to its investigation alongside 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine-8-ol, highlighting the exploration of diverse chemical structures for modulating Aβ aggregation. []

Ethyl 2-methylimidazo[1,2-a]pyrrolo[2,3-c]pyridin-8-carboxylate (AG110)

Compound Description: This compound, also known as AG110, exhibits potent inhibition against pestivirus replication by targeting the viral RNA-dependent RNA polymerase (RdRp). It specifically inhibits bovine viral diarrhea virus (BVDV) replication, demonstrating no activity against hepatitis C virus or flaviviruses. []

Relevance: Although AG110 incorporates a pyrrolo[2,3-c]pyridine moiety fused to the imidazo[1,2-a]pyridine core, it remains structurally related to Imidazo[1,2-a]pyridin-8-ol. The key difference lies in the expanded ring system and the presence of a carboxylate group at position 8 instead of the hydroxyl group in Imidazo[1,2-a]pyridin-8-ol. This structural variation highlights the exploration of modified imidazo[1,2-a]pyridine scaffolds for antiviral activity. []

N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives

Compound Description: This series of compounds incorporates a urea phenyl group at position 8 of the imidazo[1,2-a]pyridine ring system. They display promising antitumor activity against SMMC7721 and HCT116 cells in vitro. []

Relevance: These derivatives share the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a 3-ureidophenyl group at position 8 and an acetamide group at position 6. []

1R-1H-imidazo[1,2-a]pyridin-4-ium-8-olate derivatives

Compound Description: These compounds feature a 4-ium-8-olate functional group within the imidazo[1,2-a]pyridine scaffold and an R-group at position 1. []

Relevance: These derivatives are closely related to Imidazo[1,2-a]pyridin-8-ol, sharing the same core structure except for the presence of a positive charge at position 4 and an R substituent at position 1. []

1-R-8-methoxy-1H-imidazo[1,2-a]pyridin-4-ium derivatives

Compound Description: These compounds possess a methoxy group at position 8 and a 4-ium group in the imidazo[1,2-a]pyridine ring, along with an R substituent at position 1. []

Relevance: These derivatives are structurally similar to Imidazo[1,2-a]pyridin-8-ol, sharing the core imidazo[1,2-a]pyridine framework but differing by the presence of a methoxy group at position 8, a positive charge at position 4, and an R substituent at position 1. []

3-(1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-α]pyridin-1-yl)benzoate

Compound Description: This compound serves as a ligand in the formation of a hexaaquamagnesium(II) complex. Its structure involves a tetrahydrobenzo group fused to the imidazo[1,2-α]pyridine ring system, along with a benzoate substituent at position 3. []

Relevance: This compound shares the central imidazo[1,2-α]pyridine moiety with Imidazo[1,2-a]pyridin-8-ol. The key distinction lies in the fused tetrahydrobenzo ring and the benzoate group at position 3, highlighting the modification of the imidazo[1,2-α]pyridine scaffold for coordination chemistry applications. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7)

Compound Description: Identified as compound 7 in the research, this potent dual PI3K/mTOR inhibitor displays excellent kinase selectivity (IC50 (PI3K/mTOR) = 0.20/21 nM). It exhibits good cellular growth inhibition (IC50 (HCT-116 cell) = 10 nM) and possesses favorable pharmacokinetic properties, including modest plasma clearance and acceptable oral bioavailability. []

Relevance: This compound incorporates an imidazo[1,2-a]pyridine moiety as part of a larger, complex structure. While not a direct derivative of Imidazo[1,2-a]pyridin-8-ol, the presence of the imidazo[1,2-a]pyridine scaffold within this potent inhibitor highlights its significance in medicinal chemistry. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (11)

Compound Description: Referred to as compound 11 in its respective study, this compound serves as a precursor for synthesizing the carbon-11 labeled imidazo[1,2-a]pyridine derivative, N-[11C]7. []

Relevance: Structurally similar to compound 7, this molecule also incorporates the imidazo[1,2-a]pyridine scaffold as part of its larger framework. Although not a direct analog of Imidazo[1,2-a]pyridin-8-ol, its use in developing a potential PET radiotracer for imaging PI3K/mTOR emphasizes the relevance of the imidazo[1,2-a]pyridine moiety in medicinal chemistry. []

1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives

Compound Description: These derivatives lack the aliphatic amine typically found in melanin-concentrating hormone receptor 1 (MCHR1) antagonists. They were designed to interact with Asp123 and/or Tyr272 of MCHR1. This series led to the discovery of compound 10a, a potent, orally bioavailable MCHR1 antagonist with a low potential for hERG inhibition and phospholipidosis induction. []

Relevance: These compounds highlight the exploration of the imidazo[1,2-a]pyridine scaffold for developing MCHR1 antagonists with improved safety profiles. While not direct analogs of Imidazo[1,2-a]pyridin-8-ol, they exemplify the structural diversity possible within the imidazo[1,2-a]pyridine family for targeting specific biological activities. []

(E)-2-Phenyl-N-(thiophen-2-ylmethyl­idene)imidazo[1,2-a]pyridin-3-amine

Compound Description: The title compound consists of an imidazo[1,2-a]pyridine ring system with a phenyl group at position 2 and a (thiophen-2-ylmethyl­idene)amino substituent at position 3. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

Imidazo[1,2-a]pyridine-isoquinoline derivatives

Compound Description: These hybrid molecules demonstrate potent EGFR inhibitory activity, proving effective against human breast cancer cell lines MCF-7 and MDA-MB231. Some exhibit greater potency than the reference drug erlotinib. []

Relevance: This class of compounds incorporates the imidazo[1,2-a]pyridine moiety fused with an isoquinoline ring system. Although structurally distinct from Imidazo[1,2-a]pyridin-8-ol, they showcase the potential of incorporating the imidazo[1,2-a]pyridine scaffold in designing anticancer agents targeting EGFR. []

3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Derivatives

Compound Description: This series of compounds investigates modifications at the 2 and 8 positions of the 3-nitroimidazo[1,2-a]pyridine scaffold for antileishmanial activity. []

Relevance: This series highlights the investigation of the imidazo[1,2-a]pyridine core for antileishmanial drug development. While not direct derivatives of Imidazo[1,2-a]pyridin-8-ol, they underscore the potential of modifying this scaffold for diverse therapeutic applications. []

1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate

Compound Description: This compound features a nine-membered heterobicycle, with a chlorobenzoyl group at position 3 and a methyl substituent at position 1. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

N-(2-amino-5-fluor-2-methylpentyl)-8-[(2,6-difluorbenzyl)oxy]-2-methylimidazo[1,2-a]pyridin-3-carboxamide and its di- and tri-fluor-derivatives

Compound Description: These 6-hydrogen-substituted imidazo[1,2-a]pyridine-3-carboxamides show potential for treating and/or preventing cardiovascular diseases. []

Relevance: This group of compounds shares the basic Imidazo[1,2-a]pyridine framework with Imidazo[1,2-a]pyridin-8-ol. Variations include substitutions at positions 2, 3, 5, and 8, highlighting the exploration of modified imidazo[1,2-a]pyridine structures for cardiovascular therapies. []

E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its substituted derivatives (Compounds I-V)

Compound Description: This study focused on the synthesis and viscosity analysis of E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its derivatives (Compounds I-V) in various solvents. []

Relevance: These compounds share the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

(E)-4-(3-(2-chloroimidazo[1,2-a]pyridin-3-yl)acryloyl)benzoic acid (HL1)

Compound Description: This substituted imidazo[1,2-α]pyridine ligand coordinates with Cu(II) to form a zero-dimensional complex (1). This complex, along with another Cu(II) complex derived from a similar ligand (HL2), demonstrated inhibitory effects on human myocardial aneurysm cells. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

(E)-4-(2-chloroimidazo[1,2-α]pyridin-3-yl)−2-oxobut-3-enoic acid (HL2)

Compound Description: Similar to HL1, this substituted imidazo[1,2-α]pyridine ligand forms a two-dimensional Cu(II) coordination complex (2). Both complexes, derived from HL1 and HL2, exhibited inhibitory effects on the viability, proliferation, migration, invasion, and apoptosis of human myocardial aneurysm cells. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a)

Compound Description: This compound exhibits selective inhibition of the excitatory amino acid transporter subtype 3 (EAAT3) with an IC50 of 13 μM, displaying over 20-fold selectivity compared to EAAT1,2,4. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)

Compound Description: BPIP serves as an inhibitor of the bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp). It selects for the F224S drug resistance mutation in the enzyme. []

Relevance: Although BPIP features an imidazo[4,5-c]pyridine core, differing from the imidazo[1,2-a]pyridine framework of Imidazo[1,2-a]pyridin-8-ol, it highlights the exploration of related imidazopyridine scaffolds for antiviral activity, particularly against BVDV RdRp. []

1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones

Compound Description: This series of compounds was developed to investigate positive inotropic activity. Among them, 1,2-Dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile (11a) hydrochloride monohydrate (E-1020) emerged as a potent and selective phosphodiesterase III inhibitor and a promising orally active positive inotropic agent. []

Relevance: These compounds, while incorporating a fused pyridinone ring, share the fundamental imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. The diverse substitutions and modifications within this series emphasize the versatility of the imidazo[1,2-a]pyridine scaffold in drug development. []

3-(2,4-Di­fluoro­phen­yl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one

Compound Description: This compound contains a 13-membered ring system with a difluorophenyl group at position 3 and a pyridinyl group at position 1. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

(E)-7-(diethylamino)-3-((2-phenylimidazo[1,2-a]pyridin-3-ylimino)methyl)-2H-chromen-2-one (1a)

Compound Description: This compound, designated as 1a, acts as a selective ratiometric fluorescent chemosensor for Cu2+ ions. It exhibits high selectivity for Cu2+ over other metal ions, with a binding ratio of 1:1 (metal-to-ligand) and an association constant of 4.859 × 103 M−1. The detection limit for Cu2+ is 4.6 × 10−8 M. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

1,2‐dimethyl‐5‐phenyl‐1H‐imidazo[4,5‐b]pyridin‐7‐ol

Compound Description: This compound is the final product of a multi-step synthesis starting from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate. The process involves a series of ring-chain tautomerizations and rearrangements. []

Relevance: This compound, though having a different arrangement of the imidazo and pyridine rings compared to Imidazo[1,2-a]pyridin-8-ol, highlights the potential for synthesizing structurally diverse imidazopyridine derivatives through complex reaction pathways. []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (8o)

Compound Description: Compound 8o, a novel PI3K/mTOR dual inhibitor, demonstrates potent antitumor activity in vitro and in vivo. It exhibits excellent kinase selectivity and significant antiproliferative effects against SW620 and HeLa cells. []

Relevance: This complex molecule highlights the incorporation of an imidazo[1,2-a]pyridine unit within a larger scaffold to achieve potent PI3K/mTOR inhibition and antitumor activity. While not a direct analog of Imidazo[1,2-a]pyridin-8-ol, its structure underscores the potential of imidazo[1,2-a]pyridine-containing compounds in developing novel cancer therapies. []

Fluoroethoxy and Fluoropropoxy Substituted Imidazo[1,2-a]pyridines ([18F] 8 and [18F] 12)

Compound Description: These compounds, radiolabeled with fluorine-18, demonstrate high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). Biodistribution studies in rats showed that the distribution of these radiotracers aligns with known PBR localization. []

Relevance: These compounds share the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

Relevance: While belonging to a different heterocyclic class (pyrazolo[1,5-a]pyrimidines), these compounds were investigated alongside imidazo[1,2-a]pyridine derivatives for their potential as PBR imaging agents. This comparison highlights the exploration of related heterocyclic scaffolds for targeting similar biological targets. []

5′-Noraristeromycin C-Nucleosides Based on Imidazo[1,2-a]pyrazine

Compound Description: Two diastereomeric C-5′-nor-3-deazaaristeromycin analogs, featuring a bridgehead nitrogen and an imidazo[1,2-a]pyrazine unit, were synthesized using a de novo approach. []

Relevance: Though structurally distinct from Imidazo[1,2-a]pyridin-8-ol due to the presence of the pyrazine ring instead of pyridine, these compounds highlight the broader family of imidazopyrazine-based nucleosides and their potential applications in medicinal chemistry. []

3-Hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and Its N-Alkylated Analogs

Compound Description: Exo-THPO and its N-methylated and N-ethylated analogs demonstrate selective inhibition of glial γ-aminobutyric acid (GABA) uptake, particularly in astrocytes. These compounds exhibit anticonvulsant activity in a mouse model of audiogenic seizures. []

Relevance: While these compounds belong to a different heterocyclic class (benzisoxazoles), their investigation for GABA transport inhibition and anticonvulsant activity provides a point of comparison for understanding the pharmacological profiles of structurally diverse compounds, including those based on the imidazo[1,2-a]pyridine scaffold like Imidazo[1,2-a]pyridin-8-ol. []

2-amino-8-(1’-β-D-2’-deoxyribofuranosyl)-imidazo-[1,2-a]-1,3,5-triazin-(8H)-4-one (P)

Compound Description: This compound represents an artificially expanded DNA base (P) designed to pair with Z (6-amino-3-(1’-β-D-2’-deoxyribofuranosyl)-5-nitro-(1H)-pyridin-2-one). The inclusion of P-Z pairs in DNA structure design, alongside A-T and G-C pairs, has been shown to improve in silico design of DNA secondary structures. []

Relevance: While P belongs to the imidazotriazine class and differs significantly from Imidazo[1,2-a]pyridin-8-ol, it underscores the exploration of modified heterocyclic bases, including those containing an imidazole ring, for expanding the genetic alphabet and enabling novel DNA nanotechnology applications. []

6-amino-3-(1’-β-D-2’-deoxyribofuranosyl)-5-nitro-(1H)-pyridin-2-one (Z)

Compound Description: Similar to P, compound Z acts as an artificially expanded DNA base, designed to specifically pair with P. The introduction of P-Z pairs, along with standard A-T and G-C base pairs, improves the accuracy and efficiency of in silico DNA secondary structure design. []

Relevance: Although Z is a modified pyridinone base and not directly related to Imidazo[1,2-a]pyridin-8-ol, it exemplifies the exploration of non-natural nucleobases, including those with heterocyclic structures, for expanding the genetic code and advancing DNA nanotechnology. []

8-(imidazo[1,2-a]pyridin-2-yl)quinolin-7-ol

Compound Description: Theoretical studies suggest this compound functions as a non-conjugated proton crane, meaning it does not undergo the expected tautomeric rearrangement upon excitation. []

Relevance: This compound features an imidazo[1,2-a]pyridine unit linked to a 7-hydroxyquinoline moiety. While structurally distinct from Imidazo[1,2-a]pyridin-8-ol, it showcases the incorporation of the imidazo[1,2-a]pyridine scaffold in designing molecular systems with potential applications in materials science and supramolecular chemistry. []

8-(pyrazolo[1,5-a]pyridin-2-yl)quinolin-7-ol

Compound Description: Similar to 8-(imidazo[1,2-a]pyridin-2-yl)quinolin-7-ol, theoretical investigations suggest that this compound acts as a non-conjugated proton crane, defying the anticipated tautomeric rearrangement upon excitation. []

Relevance: Although incorporating a pyrazolo[1,5-a]pyridine unit instead of imidazo[1,2-a]pyridine, this compound holds relevance due to its structural similarity to 8-(imidazo[1,2-a]pyridin-2-yl)quinolin-7-ol, which incorporates the imidazo[1,2-a]pyridine scaffold found in Imidazo[1,2-a]pyridin-8-ol. This comparison highlights the exploration of related heterocyclic frameworks for designing proton crane systems. []

N-(cyclopropylmethyl)-5-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (L5)

Compound Description: Identified as L5 in its study, this compound emerged as a potential threonine tyrosine kinase (TTK) inhibitor based on molecular docking simulations and ADMET property predictions. []

Relevance: This compound, while featuring an imidazo[1,2-a]pyrazine core instead of the imidazo[1,2-a]pyridine framework of Imidazo[1,2-a]pyridin-8-ol, showcases the exploration of related imidazopyrazine derivatives for inhibiting TTK and their potential therapeutic applications. []

3-[4-[1-(cyclopropylamino)ethenyl]phenyl]-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine (L2)

Compound Description: Designated as L2 in its respective research, this compound exhibited promising threonine tyrosine kinase (TTK) inhibitory potential based on in silico molecular docking studies and ADMET property evaluations. []

Relevance: Similar to L5, this compound incorporates an imidazo[1,2-a]pyrazine moiety instead of the imidazo[1,2-a]pyridine core found in Imidazo[1,2-a]pyridin-8-ol. Nonetheless, it highlights the investigation of imidazopyrazine derivatives as potential therapeutic agents targeting TTK. []

(Z)-1-[(E)-[(Z)-1-[7-(aminomethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]but-2-enylidene]amino]-N-(cyclopropylmethyl)prop-1-en-1-amine

Compound Description: In silico studies, including molecular docking simulations and ADMET property predictions, identified this compound as a potential threonine tyrosine kinase (TTK) inhibitor. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

4-cyano, 4-amino, and 4-aminomethyl Derivatives of Pyrazolo[1,5-a]pyridines, Pyrazolo[1,5-c]pyrimidines, and 2-H-indazole Compounds

Compound Description: These compounds, along with their 5-cyano, 5-amino, and 5-aminomethyl imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine counterparts, were investigated as inhibitors of cyclin-dependent kinases (CDKs). []

Relevance: Although belonging to different heterocyclic classes (pyrazolo[1,5-a]pyridines, pyrazolo[1,5-c]pyrimidines, and 2-H-indazoles), these compounds were studied in conjunction with imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine derivatives for their CDK inhibitory activity. This parallel investigation underscores the exploration of diverse heterocyclic scaffolds, including those related to Imidazo[1,2-a]pyridin-8-ol, for developing novel CDK inhibitors. []

5-cyano, 5-amino, and 5-aminomethyl Derivatives of Imidazo[1,2-a]pyridines and Imidazo[1,5-a]pyrazines

Compound Description: These compounds, along with their 4-cyano, 4-amino, and 4-aminomethyl pyrazolo[1,5-a]pyridine, pyrazolo[1,5-c]pyrimidine, and 2-H-indazole counterparts, were explored for their potential as cyclin-dependent kinase (CDK) inhibitors. []

Relevance: This series encompasses compounds based on both the imidazo[1,2-a]pyridine scaffold found in Imidazo[1,2-a]pyridin-8-ol and the related imidazo[1,5-a]pyrazine framework. Their investigation as CDK inhibitors highlights the interest in these heterocyclic systems for developing novel therapeutic agents. []

Methyl ether of 3-[(4s)-8-bromo-1-methyl-6-(2-pyridinyl)-4h-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propionic acid and its benzosulphonate salt

Compound Description: This compound represents a key intermediate in a novel synthetic route for preparing benzodiazepine derivatives. This method aims to simplify the production process and reduce costs by minimizing the number of synthetic steps. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo [, ] cyclohepta [1, 2-b] pyridin-11-ol

Compound Description: This compound serves as a lead structure for developing novel derivatives with potential sedative and anti-Parkinsonian activities. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (4)

Compound Description: Synthesized from 2-aminopyridin-3-ol and bromopyruvic acid, this compound acts as a versatile building block for generating various amides through coupling reactions. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a carboxylic acid group at position 2 instead of a hydroxyl group at position 8. []

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6)

Compound Description: Prepared from 2-aminopyridin-3-ol and ethyl bromopyruvate, this compound serves as a precursor for synthesizing various derivatives, including hydrazide, acyl azide, and amide analogs. []

Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a carboxylate group at position 2 instead of a hydroxyl group at position 8. []

7,8,8a,9-tetrahydro-6H-pyrrolo[1',2':1,2]imidazo[4,5-b]pyridin-6-ones

Compound Description: This series of compounds, along with pyrrolo-[2',1':2,3]imidazo[4,5-c]pyridin-8-ones and pyrrolo[2,1-f]purines, were synthesized and evaluated for their ability to displace [3H]-flunitrazepam binding from rat brain membranes, indicating their potential as benzodiazepine receptor ligands. []

Properties

CAS Number

69214-22-8

Product Name

Imidazo[1,2-a]pyridin-8-ol

IUPAC Name

imidazo[1,2-a]pyridin-8-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H

InChI Key

VPUDIWIKGNMSOL-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C(=C1)O

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.